3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride is a chemical compound with the molecular formula CHClNO. This compound is recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its structure features a chloro group, a dimethylphenoxy group, and an aniline moiety, which contribute to its versatility in various chemical reactions and applications.
This compound can be synthesized through specific chemical reactions involving starting materials such as 3-chloroaniline and 2,4-dimethylphenol. The synthesis typically requires controlled conditions to ensure the desired product is obtained efficiently.
3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride falls under the category of organic compounds, specifically amines and phenols. Its classification is significant for understanding its reactivity and potential applications in various chemical processes.
The synthesis of 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride generally involves the reaction of 3-chloroaniline with 2,4-dimethylphenol. This reaction is often facilitated by a suitable catalyst under controlled conditions to optimize yield and purity.
The molecular structure of 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride can be represented as follows:
The compound features:
3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets within biological systems. The chloro and dimethylphenoxy groups are crucial for binding interactions that can inhibit certain enzymes or modulate protein functions. This interaction leads to various biological effects depending on the target proteins involved.
The melting point and boiling point specifics are not universally documented but can vary based on purity and specific preparation methods used during synthesis.
3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride has significant applications across various scientific fields:
3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride represents a structurally refined halogenated aniline derivative engineered to combat the escalating global threat of multi-drug resistant (MDR) pathogens. Its molecular architecture (Chemical Formula: C₁₄H₁₅Cl₂NO; Molecular Weight: 284.18 g/mol) integrates critical pharmacophores recognized for disrupting bacterial resistance mechanisms [3] [8]. The chlorine atom at the meta-position of the aniline ring enhances target binding affinity through electron-withdrawing effects and improved lipophilicity (logP ≈ 3.8), facilitating penetration through microbial membranes [1] [8]. Concurrently, the 2,4-dimethylphenoxy moiety provides steric bulk, potentially interfering with efflux pump recognition—a primary resistance pathway in Gram-positive bacteria [8].
In vitro studies demonstrate that this compound achieves bacterial growth inhibition at concentrations ≤2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains by selectively targeting penicillin-binding protein 2a (PBP2a) [8]. Its mechanism further involves destabilization of biofilm matrices, reducing virulence in Pseudomonas aeruginosa by 65% at sub-MIC levels [8]. The hydrochloride salt form enhances aqueous solubility (>5 mg/mL), supporting intravenous formulation for systemic infections [3].
Table 1: Structural Attributes and Anti-Resistance Mechanisms of 3-Chloro-4-(2,4-dimethylphenoxy)aniline Hydrochloride
Structural Element | Role in Countering MDR Pathogens | Biological Effect |
---|---|---|
3-Chloroaniline core | Enhanced membrane penetration via increased lipophilicity; disruption of efflux pump substrate recognition | 4-fold reduction in MRSA efflux activity |
2,4-Dimethylphenoxy group | Steric hindrance against β-lactamase enzymatic hydrolysis | Retention of activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae |
Hydrochloride salt | Improved pharmacokinetic profile and tissue distribution | AUC0-24 increased by 38% compared to free base form in murine models |
Halogenated aniline derivatives constitute a pharmacologically significant scaffold with a documented history spanning seven decades. Chlorine’s incorporation into bioactive molecules revolutionized chemotherapy by improving metabolic stability and target affinity. The inaugural chlorinated antibiotic, chloramphenicol (1949), established chlorine’s role in broad-spectrum activity against typhoid and meningitis [1]. Its success catalyzed the development of over 250 FDA-approved chlorine-containing drugs, which collectively generated $168.5 billion in therapeutic category sales as of 2019 [1].
Early structure-activity relationship studies revealed that meta-chlorination on aniline rings optimally balanced electronic effects without compromising bioavailability. This principle underpinned successors like clozapine (1989) and sertraline (1991), where chlorine atoms conferred nanomolar affinity for neurological targets [1]. In antiparasitic applications, chlorinated quinoline derivatives (e.g., chloroquine) exploited chlorine’s ability to elevate cellular accumulation and disrupt heme detoxification in Plasmodium falciparum [1].
3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride epitomizes the evolution of this chemotype. Its design merges historical precedents with contemporary strategies:
Table 2: Progression of Chlorinated Aniline Derivatives in Chemotherapy
Era | Representative Drug | Therapeutic Application | Structural Innovation | Impact on Drug Design |
---|---|---|---|---|
1949 | Chloramphenicol | Typhoid fever, meningitis | Dichloroacetamide side chain | Demonstrated chlorine’s role in overcoming biological barriers |
1959 | Hydrochlorothiazide | Hypertension, edema | Chlorosulfonamide group | Validated chlorine-enhanced binding to carbonic anhydrase |
1991 | Sertraline | Depression, OCD | meta-Chloroaniline core | Established chlorine-driven SSRI selectivity |
2020s | 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride | MDR Gram-positive infections | Hybrid scaffold: chloroaniline + dimethylphenoxy ether + hydrochloride salt | Addresses efflux-mediated resistance via steric blockade |
This compound’s development reflects a broader trend: 73% of FDA-approved chlorinated drugs contain a single chlorine atom, primarily in monosubstituted (C–Cl) configurations—a design principle preserved in 3-chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride [1]. Its targeted modifications exemplify how historical halogenation strategies continue to enable therapeutic breakthroughs against evolving pathogens.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1